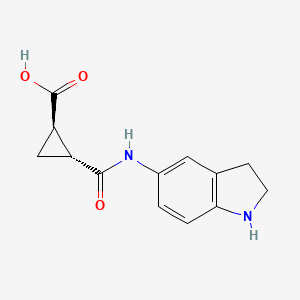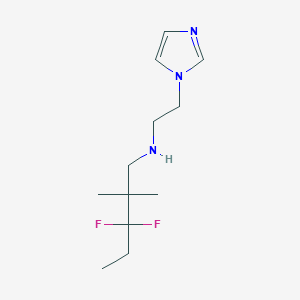![molecular formula C14H27NO3S B7016938 N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide](/img/structure/B7016938.png)
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide is a complex organic compound characterized by its unique cyclopentyl and oxolane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide typically involves multiple steps:
-
Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the hydrogenation of a suitable precursor, such as a cyclopentadiene derivative, under specific conditions (e.g., using a palladium catalyst at elevated temperatures and pressures).
-
Attachment of the Oxolane Ring: : The next step involves the introduction of the oxolane ring. This can be done through a ring-closing metathesis reaction, where a diene precursor undergoes cyclization in the presence of a ruthenium-based catalyst.
-
Sulfonamide Formation: : The final step is the formation of the sulfonamide group. This is typically achieved by reacting the oxolane intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
-
Material Science: : Its unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
-
Biological Studies: : The compound is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
-
Industrial Applications: : It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-2-sulfonamide: Similar structure but with a different position of the sulfonamide group.
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonate: Sulfonate derivative instead of sulfonamide.
Uniqueness
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]oxolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3S/c1-11-5-7-14(4,13(11,2)3)10-15-19(16,17)12-6-8-18-9-12/h11-12,15H,5-10H2,1-4H3/t11-,12?,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNEDDFRBISOH-PSIKVXPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CNS(=O)(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CNS(=O)(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Methoxymethyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7016856.png)
![(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone](/img/structure/B7016866.png)
![2-[[4-(Methoxymethyl)thiophen-2-yl]methylamino]-1-methylbenzimidazole-4-carbonitrile](/img/structure/B7016868.png)

![5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine](/img/structure/B7016879.png)
![2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol](/img/structure/B7016895.png)

![2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide](/img/structure/B7016905.png)
![1-[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B7016908.png)
![2-Ethyl-6-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B7016910.png)
![4-[[2-methoxy-2-(oxolan-3-yl)ethyl]sulfonyl-methylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7016918.png)
![N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]-1,5-dimethylpyrazole-4-sulfonamide](/img/structure/B7016923.png)
![2-[[(4-Ethylpiperidin-1-yl)sulfonylamino]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7016933.png)
![2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide](/img/structure/B7016944.png)
